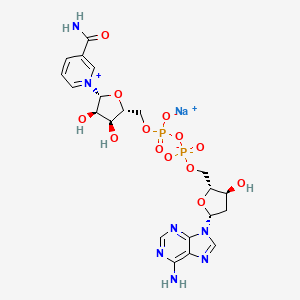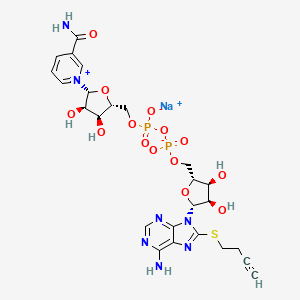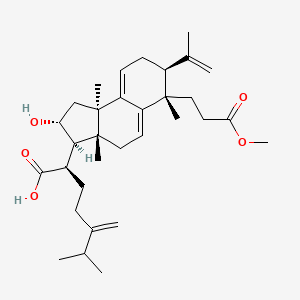
poricoic acid AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poricoic acid AM is a triterpenoid compound derived from the sclerotia of the fungus Poria cocos. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-fibrotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poricoic acid AM can be synthesized through the extraction of Poria cocos. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the triterpenoid compounds. High-performance liquid chromatography (HPLC) is often employed to purify the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Poria cocos, followed by extraction and purification processes. The use of bioreactors and optimized growth conditions can enhance the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Poricoic acid AM undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triterpenoid structure.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Mechanism of Action
Poricoic acid AM exerts its effects through several molecular targets and pathways:
Anti-inflammatory: It inhibits the activity of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins.
Antioxidant: The compound scavenges reactive oxygen species (ROS) and reduces lipid peroxidation.
Anti-fibrotic: It modulates the Wnt/β-catenin signaling pathway, which is involved in the regulation of fibrosis.
Comparison with Similar Compounds
Poricoic acid AM is unique among triterpenoids due to its specific molecular structure and bioactivity. Similar compounds include:
Poricoic acid A: Known for its anti-fibrotic effects.
Poricoic acid B: Exhibits anti-cancer properties.
Pachymic acid: Another triterpenoid with anti-inflammatory and antioxidant activities.
Poricoic acid AM stands out due to its broad spectrum of pharmacological activities and its potential for therapeutic applications in various diseases.
Properties
Molecular Formula |
C32H48O5 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(2)21(5)10-11-22(29(35)36)28-26(33)18-32(8)25-13-12-23(20(3)4)30(6,16-15-27(34)37-9)24(25)14-17-31(28,32)7/h13-14,19,22-23,26,28,33H,3,5,10-12,15-18H2,1-2,4,6-9H3,(H,35,36)/t22-,23+,26-,28+,30+,31-,32+/m1/s1 |
InChI Key |
WMPHZBWMRPCPKN-XNVOKYKKSA-N |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
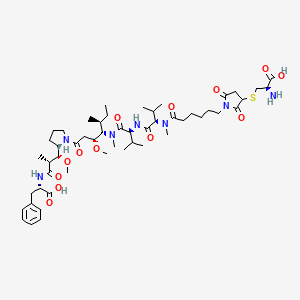
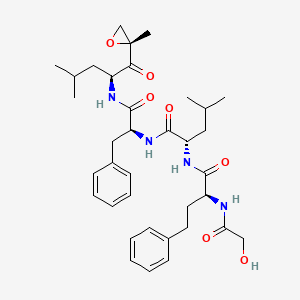
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
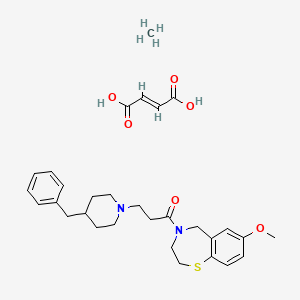
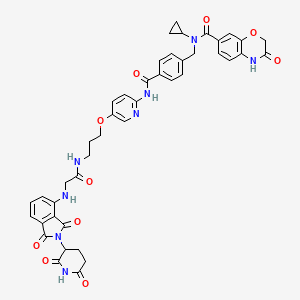
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
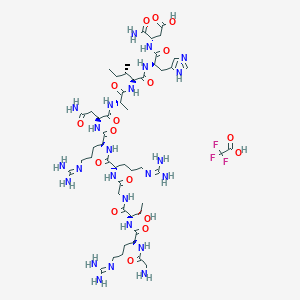

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)
